molecular formula C5H8N2 B1309360 Pyrrolidine-2-carbonitrile CAS No. 5626-49-3

Pyrrolidine-2-carbonitrile

Cat. No.: B1309360
CAS No.: 5626-49-3
M. Wt: 96.13 g/mol
InChI Key: ALSCEGDXFJIYES-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carbonitrile is a five-membered heterocyclic compound featuring a pyrrolidine ring substituted with a nitrile group at the second position. Its molecular formula is C₅H₈N₂, and it serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes treatment. The stereochemistry of the compound, especially the (S)-enantiomer, is pharmacologically significant, as it enhances binding affinity to enzyme targets like DPP-4 .

Key synthetic routes involve:

  • L-prolinamide derivatization: Reacting L-prolinamide with chloroacetyl chloride and phosphorus oxychloride to yield (S)-1-(2-chloroacetyl)this compound, a key precursor for Vildagliptin .
  • Alternative methods: Using trifluoroacetic anhydride or dicyclohexylcarbodiimide (DCC) to optimize reaction efficiency and purity .

The compound’s nitrile group acts as a warhead in covalent inhibition, while its pyrrolidine scaffold provides structural rigidity, enhancing metabolic stability and oral bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing pyrrolidine-2-carbonitrile involves the reaction of L-proline with chloroacetyl chloride. The carboxylic acid moiety of the resulting N-acylated product is then converted into the carbonitrile via the corresponding amide intermediate . This method is practical and efficient, providing high yields and chiral purity .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process involves the use of readily available and inexpensive raw materials, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity, with steps including coupling reactions, cyclization, and aminolysis .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

Synthesis of DPP-IV Inhibitors

DPP-IV Inhibitors : Pyrrolidine-2-carbonitrile is primarily utilized in the development of DPP-IV inhibitors, which are essential for managing type 2 diabetes. The compound acts as a key intermediate in synthesizing these inhibitors, notably Vildagliptin, a potent and selective DPP-IV inhibitor awaiting FDA approval .

Synthesis Pathways

The synthesis of this compound derivatives involves various methodologies. A notable approach includes the reaction of L-proline with chloroacetyl chloride, leading to the formation of (S)-1-(2-chloroacetyl)this compound. This method is advantageous as it eliminates the need for complex protection/deprotection strategies and utilizes readily available starting materials .

Biological Evaluations

Research has demonstrated that this compound derivatives exhibit significant biological activities, particularly as DPP-IV inhibitors. For instance, compound 17a has shown high inhibitory activity against DPP-IV with an IC(50) value of 0.017 μM and favorable selectivity ratios against related enzymes . In vivo studies indicated that administration of this compound resulted in decreased blood glucose levels in diabetic mouse models after an oral glucose challenge.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound and its derivatives:

  • Antidiabetic Activity : A study highlighted that compounds derived from this compound effectively restored glucose metabolism and ameliorated dyslipidemia in diabetic models. Specific derivatives demonstrated low nanomolar EC50 values, indicating their potential as therapeutic agents for diabetes management .
  • Cytotoxic Effects : Other research has indicated that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications on the pyrrolidine ring can significantly influence their biological activity, making them promising candidates for anticancer drug development.

Summary of Findings

The applications of this compound extend across several domains in medicinal chemistry:

Application Description
DPP-IV Inhibitors Key intermediate for synthesizing drugs like Vildagliptin for type 2 diabetes treatment.
Antidiabetic Agents Demonstrated efficacy in lowering blood glucose levels in animal models.
Cytotoxic Agents Exhibits potential against various cancer cell lines; structure-activity relationship is crucial.

Mechanism of Action

The mechanism of action of pyrrolidine-2-carbonitrile largely depends on its application. For instance, as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it helps in the inhibition of the enzyme dipeptidyl peptidase IV. This inhibition prolongs the activity of incretin hormones, which in turn enhances insulin secretion and improves glucose tolerance in patients with type-II diabetes .

Comparison with Similar Compounds

Pyrrolidine-2-carbonitrile is compared below with structurally and functionally analogous compounds, focusing on biological activity , synthetic accessibility , and pharmacokinetic properties .

Structural and Functional Analogues

Table 1: Key Compounds for Comparison

Compound Structural Feature Primary Application Key Reference(s)
This compound Nitrile at C2 of pyrrolidine DPP-4 inhibition (e.g., Vildagliptin)
4-Fluorothis compound Fluorine at C4 + nitrile at C2 Enhanced DPP-4 selectivity
Piperidine-3-carbonitrile Six-membered ring with nitrile at C3 Dual DPP-4 and POP inhibition
Octahydrocyclopenta[b]pyrrole-2-carbonitrile Bicyclic scaffold + nitrile Broad-spectrum enzyme inhibition

DPP-4 Inhibition

  • This compound derivatives: Exhibit IC₅₀ values in the nanomolar range (e.g., compound 17a in showed efficacy comparable to Vildagliptin) .
  • 4-Fluorothis compound : Fluorination at C4 increases potency due to electronegativity-enhanced hydrogen bonding with DPP-4’s catalytic site .
  • Piperidine-3-carbonitrile : Sulfonamide derivatives demonstrated 5× higher potency than L-proline-based analogues in DPP-4 inhibition, attributed to improved steric compatibility .

Prolyl Oligopeptidase (POP) Inhibition

Pharmacokinetic and Stability Profiles

Table 2: Pharmacokinetic Comparison

Compound Oral Bioavailability Metabolic Stability Key Finding(s)
This compound High Moderate Stable in plasma; degraded under acidic conditions
4-Fluorothis compound High High Fluorine enhances resistance to oxidation
Piperidine-3-carbonitrile Moderate Low Rapid hepatic clearance due to ring flexibility

Biological Activity

Pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to diabetes management and potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the modification of L-proline. A notable synthesis route involves the reaction of L-proline with chloroacetyl chloride, followed by conversion to the carbonitrile form through amide intermediates. This method has been highlighted as practical and cost-effective for producing derivatives that serve as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin .

Biological Activity

1. Anti-Diabetic Activity

This compound and its derivatives have demonstrated promising anti-diabetic properties. Research indicates that certain derivatives exhibit potent DPP-IV inhibitory activity:

  • Compound 17a : Identified as a selective DPP-IV inhibitor with an IC(50) value of 0.017 μM, it showed significant efficacy in reducing blood glucose levels in diabetic animal models (ICR and KKAy mice) after oral glucose challenges .
  • Type-II Diabetes Models : Studies using spontaneously hypertensive rat models have shown that this compound derivatives can effectively lower blood glucose levels, suggesting their potential for managing type-II diabetes .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeIC(50) ValueModel Used
Compound 17aDPP-IV Inhibition0.017 μMICR and KKAy mice
1-(2-(5-methylisoxazol-3-ylamino) acetyl) this compoundAnti-diabeticNot specifiedSHR-STZ model
1-(2-(5-methyl-1, 2, 4-oxadiazol-3-ylamino) acetyl) this compoundAnti-diabeticNot specifiedSHR-STZ model

2. Anticancer Potential

Recent studies have also indicated that pyrrolidine derivatives may possess anticancer properties. For instance, compounds incorporating the pyrrolidine structure have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • DPP-IV Inhibition : The inhibition of DPP-IV is crucial for enhancing incretin levels, which subsequently improves insulin secretion and reduces blood glucose levels. This mechanism is particularly beneficial in the treatment of type-II diabetes .
  • Anticancer Mechanisms : The anticancer effects are believed to arise from the ability of pyrrolidine derivatives to interfere with pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to reduced tumor growth and enhanced apoptosis .

Case Studies

Several case studies have illustrated the efficacy of this compound derivatives:

  • Study on Compound 17a : In a controlled study involving diabetic mice, administration of compound 17a resulted in a significant decrease in postprandial blood glucose levels compared to controls. This study underscored the compound's potential as a therapeutic agent for managing diabetes .
  • Anticancer Evaluation : A series of pyrrolidine derivatives were tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells. These findings suggest a promising avenue for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrrolidine-2-carbonitrile in medicinal chemistry?

this compound is synthesized via coupling reactions using reagents like pivaloyl chloride (PivCl) and triethylamine (Et3_3N) in dichloromethane (DCM). For example, (S)-pyrrolidine-2-carbonitrile is coupled with scaffold 18 to generate nitrile analogs of inhibitors . Swern oxidation (DMSO, oxalyl chloride, DCM, −78°C) is also employed to oxidize intermediates like primary alcohols to aldehydes, which are critical for warhead formation in covalent inhibitors .

Q. How is this compound used as a standard in enzyme inhibition assays?

In DPP-IV (dipeptidyl peptidase-4) inhibition studies, this compound derivatives serve as reference compounds. For instance, 1-(2-amino-3,3-dimethylbutyryl)this compound exhibits 96% inhibition at 0.1 µM, providing a benchmark for evaluating novel inhibitors . Researchers use such standards to normalize activity data and validate assay reproducibility .

Q. What analytical techniques are recommended for assessing this compound purity and structure?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential. NMR confirms stereochemistry (e.g., (S)-configuration), while HPLC quantifies purity, especially after coupling or oxidation steps . Mass spectrometry (MS) further verifies molecular weight (96.13 g/mol for C5_5H8_8N2_2) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance DPP-4 inhibitory activity?

Introducing fluorinated groups (e.g., 4-fluorothis compound) or optimizing the substituent at the pyrrolidine nitrogen improves binding affinity. For example, compound 17a (a this compound derivative) showed superior efficacy and selectivity in vivo due to its optimized substituent geometry and electron-withdrawing groups . Computational docking studies (e.g., molecular dynamics simulations) guide these modifications by predicting interactions with the DPP-4 catalytic site .

Q. What experimental strategies resolve contradictions in inhibition data across studies?

Discrepancies in inhibition percentages (e.g., 96% in one study vs. lower values in others) may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

  • Standardize assay protocols (e.g., use recombinant human DPP-4).
  • Perform comparative kinetic analyses (Ki_i, IC50_{50}) under identical conditions.
  • Validate results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do researchers design this compound analogs to mitigate off-target effects?

Selectivity is improved by:

  • Introducing bulky substituents to sterically hinder non-target enzymes.
  • Utilizing prodrug strategies (e.g., masking the nitrile group) to reduce reactivity with non-DPP-4 targets.
  • Profiling analogs against related proteases (e.g., DPP-8, DPP-9) to identify selective candidates .

Q. What methodologies are used to study the mechanism of action of this compound-based inhibitors?

  • X-ray crystallography : Resolves inhibitor-enzyme complexes to identify binding motifs (e.g., hydrogen bonding with Glu205/206 in DPP-4) .
  • Kinetic assays : Determine inhibition mode (competitive/uncompetitive) by analyzing substrate saturation curves.
  • Cell-based assays : Measure glucose-dependent insulinotropic peptide (GIP) stabilization in pancreatic β-cells to confirm therapeutic relevance .

Q. How can computational tools optimize the synthesis of this compound derivatives?

Density functional theory (DFT) predicts reaction pathways for challenging steps (e.g., stereoselective oxidation). Retrosynthetic software (e.g., Chematica) identifies efficient routes using commercially available precursors, reducing trial-and-error in multi-step syntheses .

Q. Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing dose-response data in inhibition studies?

Non-linear regression models (e.g., log[inhibitor] vs. normalized response) calculate IC50_{50} values. Tools like GraphPad Prism or R packages (e.g., drc) fit curves and assess confidence intervals. Outliers are flagged using Grubbs’ test to ensure data robustness .

Q. How should researchers address variability in biological replicates during inhibitor testing?

  • Normalize data to internal controls (e.g., untreated enzyme activity).
  • Use ≥3 technical and biological replicates to account for plate-to-plate variability.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .

Q. Ethical and Reporting Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound derivatives?

Follow ARRIVE 2.0 guidelines for animal studies, including humane endpoints and sample size justification. For in vitro work, disclose conflicts of interest and adhere to institutional biosafety protocols (e.g., handling nitrile-containing compounds) .

Q. How can researchers ensure rigor when reporting synthetic yields and purity?

  • Detail purification methods (e.g., column chromatography conditions, solvent ratios).
  • Report yields as isolated (not theoretical) and characterize all intermediates (e.g., 1^1H NMR, HPLC).
  • Disclose any unoptimized steps to aid reproducibility .

Properties

IUPAC Name

pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCEGDXFJIYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405749
Record name Pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-49-3
Record name Pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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